

IR spectrum of 2-Chloro-3,5-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3,5-dibromo-4-methylpyridine

Cat. No.: B1593453

[Get Quote](#)

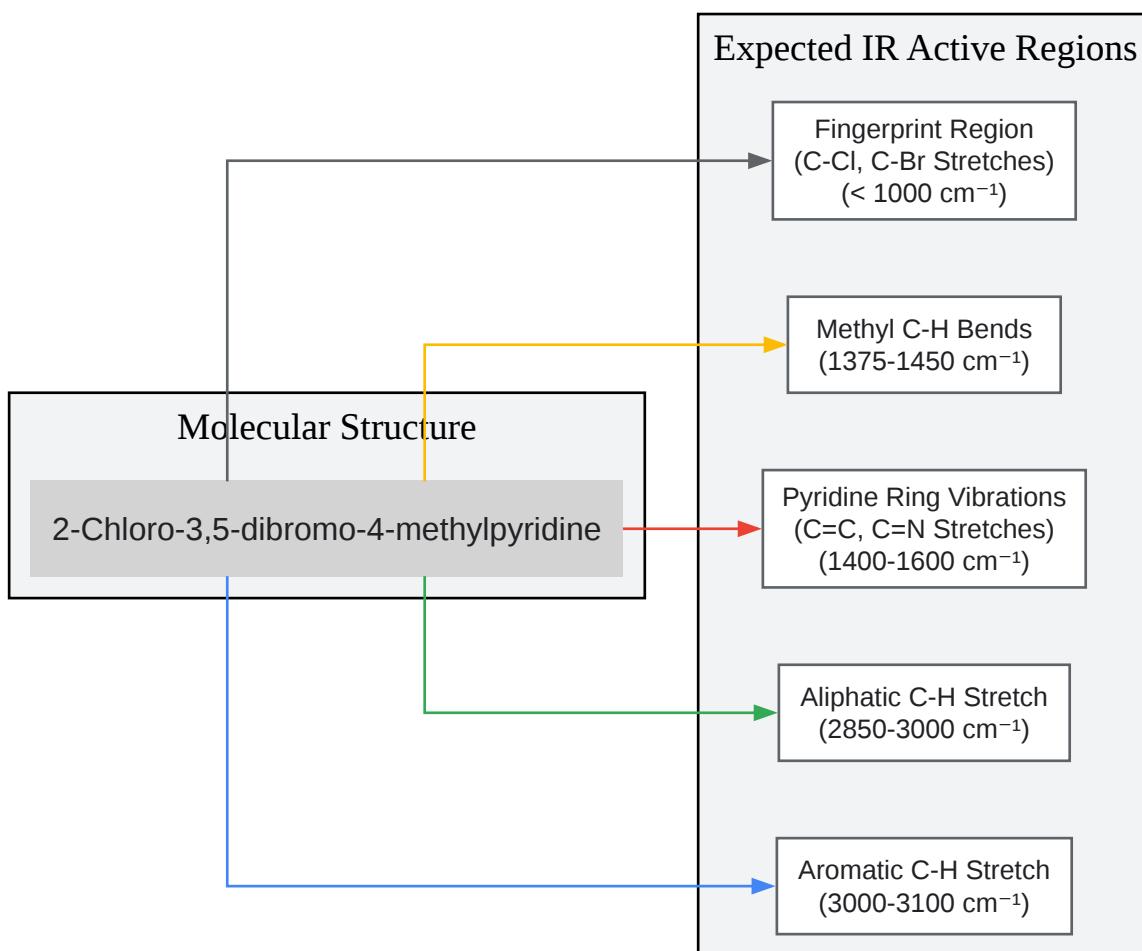
An In-Depth Technical Guide to the Infrared Spectrum of **2-Chloro-3,5-dibromo-4-methylpyridine**

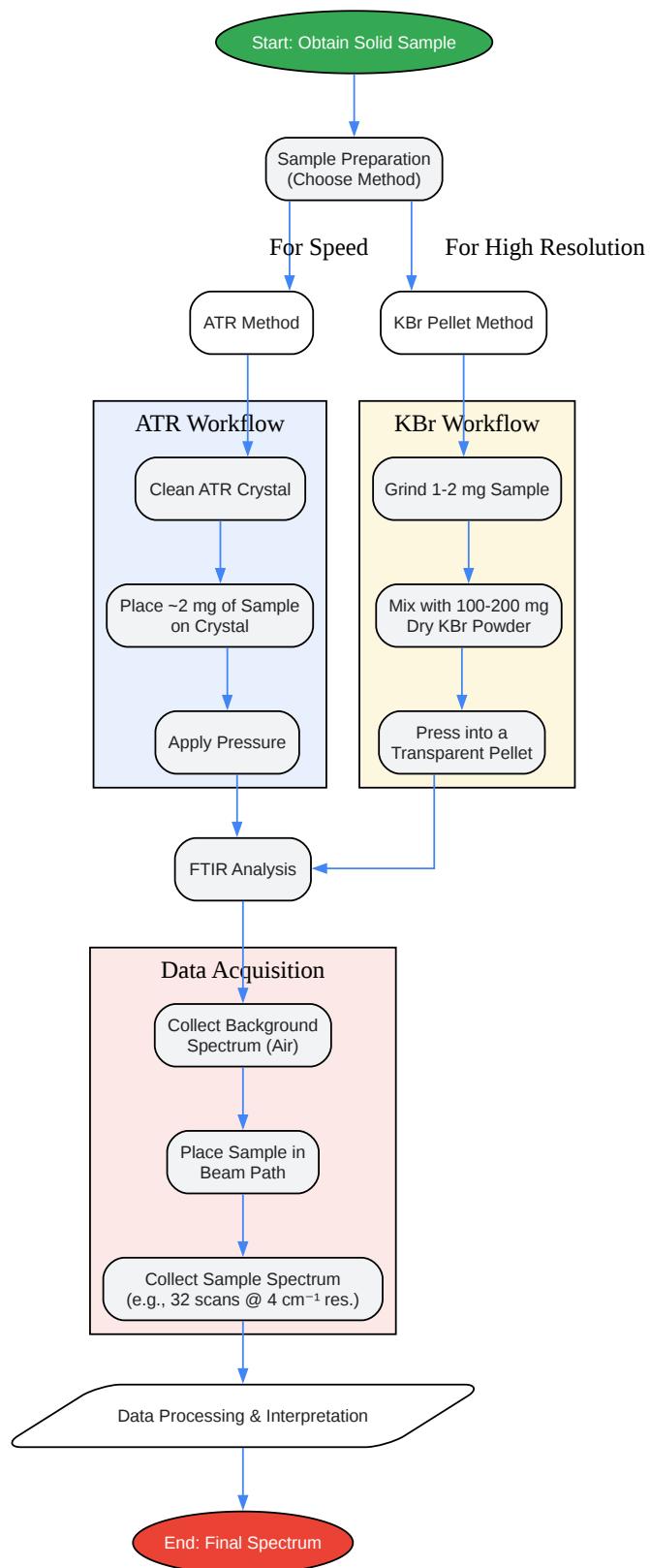
Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of **2-Chloro-3,5-dibromo-4-methylpyridine** (CAS 1000017-92-4). Intended for researchers, analytical scientists, and professionals in drug development and agrochemical synthesis, this document details the theoretical principles governing the molecule's vibrational spectroscopy, presents robust experimental protocols for acquiring high-quality spectra, and offers a detailed interpretation of the resulting spectral data. By elucidating the correlation between molecular structure and spectral features, this guide serves as an essential resource for the characterization, quality control, and structural verification of this important chemical intermediate.

Introduction: The Significance of 2-Chloro-3,5-dibromo-4-methylpyridine

2-Chloro-3,5-dibromo-4-methylpyridine, also known as 2-Chloro-3,5-dibromo-4-picoline, is a highly substituted halogenated pyridine derivative.^[1] Its molecular formula is $C_6H_4Br_2ClN$, and it has a molecular weight of 285.37 g/mol.^[1] This compound typically appears as an off-white to yellow powder.^[1] The strategic placement of chloro, bromo, and methyl groups on the


pyridine ring makes it a versatile and valuable intermediate in the synthesis of more complex molecules. Its primary applications are found in:


- Agrochemicals: It serves as a key building block in the formulation of potent pesticides and herbicides, contributing to modern crop protection strategies.[1]
- Pharmaceutical Development: The compound's unique electronic and structural properties are leveraged in medicinal chemistry to synthesize novel therapeutic agents and pharmaceutical intermediates.[1]

Given its role in these critical industries, stringent quality control and unambiguous structural confirmation are paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides a unique molecular "fingerprint," making it an indispensable tool for verifying the identity and purity of **2-Chloro-3,5-dibromo-4-methylpyridine**.

Theoretical Framework: Predicting the Vibrational Spectrum

The IR spectrum of a molecule arises from the absorption of infrared radiation at frequencies that correspond to its natural modes of vibration. The positions of these absorption bands are determined by the masses of the atoms, the geometry of the molecule, and the strength of its chemical bonds. For **2-Chloro-3,5-dibromo-4-methylpyridine**, we can predict the key spectral features by analyzing its constituent functional groups.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for acquiring the FTIR spectrum.

Method 1: Attenuated Total Reflectance (ATR) - Recommended

Causality: This is the preferred method for routine analysis due to its simplicity and speed. It eliminates the need for grinding or pressing pellets, reducing sample preparation time and potential errors. The applied pressure ensures intimate contact between the sample and the ATR crystal, which is essential for a strong signal. [2] **Protocol:**

- **Crystal Cleaning:** Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.
- **Sample Application:** Place a small amount (1-5 mg) of **2-Chloro-3,5-dibromo-4-methylpyridine** powder directly onto the center of the ATR crystal. [2]3. **Apply Pressure:** Lower the pressure arm and apply consistent pressure to the sample. This ensures good contact between the solid particles and the crystal surface.
- **Data Acquisition:** Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm^{-1} .
- **Cleaning:** After analysis, release the pressure arm, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Method 2: Potassium Bromide (KBr) Pellet - Alternative

Causality: This traditional method is used when a high-quality transmission spectrum is required. The sample is dispersed in an IR-transparent matrix (KBr) to minimize light scattering. [3] Finely grinding the sample to a particle size smaller than the wavelength of the IR radiation is crucial to prevent spectral artifacts. [4] **Protocol:**

- **Sample Preparation:** In an agate mortar and pestle, grind approximately 1-2 mg of the sample until it has a fine, glossy appearance. [2]2. **Mixing:** Add ~150-200 mg of dry, spectroscopic-grade KBr powder. Gently mix with the pestle without excessive grinding to avoid moisture absorption.
- **Pellet Pressing:** Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.

[2]4. Background Collection: Place an empty sample holder in the FTIR spectrometer and collect a background spectrum.

- Data Acquisition: Place the KBr pellet into the sample holder and collect the sample spectrum using 16-32 scans at a 4 cm^{-1} resolution.

Spectral Interpretation and Data Summary

The following table summarizes the expected key absorption bands for **2-Chloro-3,5-dibromo-4-methylpyridine**, based on the theoretical principles and data from analogous substituted pyridine compounds.

Wavenumber Range (cm^{-1})	Expected Intensity	Vibrational Assignment
3030 - 3080	Weak - Medium	Aromatic C-H Stretch
2950 - 2975	Medium	Asymmetric CH_3 Stretch
2860 - 2880	Medium	Symmetric CH_3 Stretch
1550 - 1590	Medium - Strong	Pyridine Ring Stretch (C=C, C=N)
1440 - 1480	Medium - Strong	Pyridine Ring Stretch / Asymmetric CH_3 Bend
1370 - 1385	Medium - Strong	Symmetric CH_3 Bend
800 - 900	Strong	Aromatic C-H Out-of-Plane Bend
700 - 800	Strong	C-Cl Stretch
550 - 650	Medium - Strong	C-Br Stretch

Self-Validation and Troubleshooting:

- Presence of a Broad Band $\sim 3400\text{ cm}^{-1}$: This indicates the presence of moisture (O-H stretch) in the sample or the KBr matrix. If using KBr, ensure it is thoroughly dried before use.

- No Peaks Above 3000 cm^{-1} : This would be highly unusual and may suggest an issue with the sample or instrumentation, as both aromatic and aliphatic C-H stretches are expected.
- Extremely Intense, Clipped Peaks: The sample is too concentrated. For ATR, reduce the amount of sample or pressure. For KBr, remake the pellet with a lower sample-to-KBr ratio.
- [3][5]* Sloping Baseline: This can be caused by poorly prepared KBr pellets that scatter light or poor sample contact in ATR. Re-prepare the sample.

Conclusion

The infrared spectrum of **2-Chloro-3,5-dibromo-4-methylpyridine** provides a rich source of structural information, enabling its unambiguous identification. The key diagnostic regions include the C-H stretching vibrations (aliphatic and aromatic) above 2800 cm^{-1} , the characteristic pyridine ring stretching modes in the $1400\text{-}1600\text{ cm}^{-1}$ region, and the strong, distinct absorptions of the C-Cl and C-Br bonds in the fingerprint region below 1000 cm^{-1} . By following the detailed experimental protocols outlined in this guide, researchers and analysts can reliably obtain high-fidelity FTIR spectra for quality assurance, reaction monitoring, and structural verification, ensuring the integrity of this vital chemical building block in pharmaceutical and agrochemical applications.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
- Wang, Y., et al. (2018). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. *RSC Advances*, 8(32), 17821-17831.
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
- Nazarbayev University Repository. (2018). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective.
- ResearchGate. (n.d.). The calculated vibrational frequencies of the.
- MDPI. (2023). Internal Vibrations of Pyridinium Cation in One-Dimensional Halide Perovskites and the Corresponding Halide Salts.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds.
- Elixir International Journal. (n.d.). Vibrational spectral investigation of pyridine-2,6-dicarbonyl dichloride using density functional theory.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- PubChem. (n.d.). 2-Chloro-4-methylpyridine.
- Alkali Metals. (n.d.). 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
- PubChem. (n.d.). 2-Bromo-4-methylpyridine.
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine.
- NIST. (n.d.). 2-Pyridinamine, 4-methyl-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [IR spectrum of 2-Chloro-3,5-dibromo-4-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1593453#ir-spectrum-of-2-chloro-3-5-dibromo-4-methylpyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com